molecular formula C15H22N4O3 B14462154 8-((cis-4-Methylcyclohexyl)oxy)caffeine CAS No. 73747-37-2

8-((cis-4-Methylcyclohexyl)oxy)caffeine

Cat. No.: B14462154
CAS No.: 73747-37-2
M. Wt: 306.36 g/mol
InChI Key: CTXYKWGQHYADKR-UHFFFAOYSA-N
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Description

8-((cis-4-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of a cis-4-methylcyclohexyl group attached to the caffeine molecule via an oxygen atom. The modification at the C8 position of caffeine significantly alters its biological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((cis-4-Methylcyclohexyl)oxy)caffeine typically involves the bromination of caffeine to produce 8-bromocaffeine, followed by a nucleophilic substitution reaction with cis-4-methylcyclohexanol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-((cis-4-Methylcyclohexyl)oxy)caffeine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((cis-4-Methylcyclohexyl)oxy)caffeine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as B-RAF kinase and hDHFR, which play crucial roles in cell proliferation and survival. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: The parent compound, widely known for its stimulant effects.

    Theophylline: Another xanthine derivative with bronchodilator properties.

    Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.

    Theobromine: Found in cocoa, with mild stimulant and diuretic effects.

Uniqueness

8-((cis-4-Methylcyclohexyl)oxy)caffeine stands out due to its unique modification at the C8 position, which significantly alters its biological properties compared to other xanthine derivatives. This modification enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

CAS No.

73747-37-2

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

1,3,7-trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-9-5-7-10(8-6-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3

InChI Key

CTXYKWGQHYADKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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